molecular formula C17H12ClN5OS B2823893 1-(3-chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 922023-51-6

1-(3-chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B2823893
CAS No.: 922023-51-6
M. Wt: 369.83
InChI Key: UOHMHMMMDSOBDU-UHFFFAOYSA-N
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Description

The compound 1-(3-chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol belongs to the pyrazolo[3,4-d]pyrimidine family, a class of heterocyclic compounds known for diverse pharmacological activities, including kinase inhibition and anticancer properties . Its structure features a pyridin-3-ylmethyl thioether substituent at position 6 and a 3-chlorophenyl group at position 1, which influence its physicochemical and biological behavior. This article compares this compound with structurally related analogues, focusing on synthesis, substituent effects, and biological activity.

Properties

IUPAC Name

1-(3-chlorophenyl)-6-(pyridin-3-ylmethylsulfanyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5OS/c18-12-4-1-5-13(7-12)23-15-14(9-20-23)16(24)22-17(21-15)25-10-11-3-2-6-19-8-11/h1-9H,10H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHMHMMMDSOBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)NC(=N3)SCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and suitable catalysts to facilitate the substitution reaction.

    Attachment of the pyridinylmethylthio group: This step may involve nucleophilic substitution reactions where the pyridinylmethylthio group is introduced using thiol reagents and appropriate bases.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated compounds, thiol reagents, and suitable catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Core Pyrazolo[3,4-d]pyrimidine Scaffold

All analogues share the pyrazolo[3,4-d]pyrimidine core, but substituents at positions 1, 4, and 6 vary significantly, altering biological activity and physicochemical properties.

Table 1: Substituent Variations in Selected Analogues
Compound Name Position 1 Substituent Position 6 Substituent Position 4 Substituent Reference
Target Compound 3-Chlorophenyl (Pyridin-3-ylmethyl)thio -OH
HS43 (1-(3-Chlorophenyl)-6-((2-hydroxyethyl)thio)-1,5-dihydro-4H-pyrazolo...) 3-Chlorophenyl (2-Hydroxyethyl)thio =O
78d (N-(3-Chlorophenyl)-1-(4-fluorophenethyl)-6-((2-morpholinoethyl)thio)...) 4-Fluorophenethyl (2-Morpholinoethyl)thio -NH-(3-chlorophenyl)
84a (6-((2-Morpholinoethyl)thio)-1-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-4-one) Phenethyl (2-Morpholinoethyl)thio =O

Key Observations :

  • Thioether Linkages: The target compound’s pyridinylmethyl thioether (C14H12ClN5O2S ) contrasts with morpholinoethyl (e.g., 84a ) or hydroxyethyl (HS43 ) groups, impacting solubility and target binding.
  • Position 4 : Hydroxyl (-OH) in the target compound vs. ketone (=O) or amine (-NH-) in others may influence hydrogen bonding and metabolic stability.

Key Observations :

  • FeCl3-SiO2 catalysis (e.g., HS43 ) and ethanol reflux are common for cyclization.
  • Lower yields (e.g., 31% for 78d ) highlight challenges in introducing morpholinoethyl or fluorophenethyl groups.

Kinase Inhibition and Anticancer Potential

Pyrazolo[3,4-d]pyrimidines are frequently investigated as kinase inhibitors:

  • HS43 and HS38 : Evaluated in drug candidate screening for kinase targets .
  • 78d and 84a: Morpholinoethyl thioethers may enhance solubility, improving bioavailability .

Key Observations :

  • The pyridinylmethyl thioether in the target compound may confer selectivity for specific kinases, akin to morpholinoethyl derivatives .
  • Hydroxyl (-OH) at position 4 could mimic ATP’s ribose moiety, enhancing kinase binding .

Physicochemical Properties

Table 4: Analytical Data Comparison
Compound Melting Point (°C) Molecular Weight IR/NMR Features Reference
Target Not reported 357.8 (C14H12ClN5O2S) Thioether (S-C stretch ~650 cm⁻¹ )
HS43 Not reported 353.8 -OH stretch (~3300 cm⁻¹)
84a 197–198 385.48 C=O stretch (~1700 cm⁻¹)
78d 127–128 513.03 NH stretch (~3314 cm⁻¹)

Key Observations :

  • Morpholinoethyl derivatives (e.g., 84a, 78d) exhibit higher molecular weights and distinct IR peaks for amines and carbonyls.
  • Thioether linkages are confirmed via characteristic S-C stretches (~650 cm⁻¹) in IR .

Biological Activity

1-(3-chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a complex organic compound belonging to the class of pyrazolopyrimidines. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features of this compound, including a chlorophenyl group and a pyridinylmethylthio group, contribute to its reactivity and biological profile.

Antimicrobial Activity

Recent studies have indicated that pyrazolo[3,4-d]pyrimidines exhibit significant antimicrobial properties. In particular, the compound has shown effectiveness against Staphylococcus aureus and Escherichia coli . For instance, a study evaluated various pyrazolo[3,4-d]pyrimidines for their antibacterial activity, revealing that compounds with similar structures could inhibit bacterial growth in a dose-dependent manner. Specifically, the compound was tested at concentrations of 50, 100, and 200 µg/mL, demonstrating substantial inhibition of S. aureus growth at higher concentrations .

Compound Concentration (µg/mL)% Inhibition against S. aureus
5030
10060
20090

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to inhibit eukaryotic protein kinases. Pyrazolo[3,4-d]pyrimidines have been recognized for their role in targeting various kinases involved in cancer progression. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines and inhibit tumor growth significantly. For example, one study reported that a related pyrazolo[3,4-d]pyrimidine reduced tumor volumes by 50% in treated mice by blocking specific kinase activities .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The compound likely binds to active sites on protein kinases or other relevant enzymes, modulating their activity and leading to downstream biological effects such as inhibition of cell proliferation or induction of cell death.

Case Studies

  • Antimicrobial Study : In a study focusing on the antibacterial properties of various pyrazolo[3,4-d]pyrimidines, the compound was found to significantly inhibit the growth of both Gram-positive and Gram-negative bacteria. The results highlighted its potential as a dual-action agent against bacterial infections in immunocompromised patients undergoing cancer treatment .
  • Anticancer Study : Another investigation into the anticancer properties revealed that the compound could effectively inhibit the proliferation of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The study utilized molecular docking simulations to elucidate the binding interactions between the compound and target proteins involved in cancer pathways .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing pyrazolo[3,4-d]pyrimidine derivatives like this compound?

  • Methodology: Utilize multi-component cyclocondensation reactions with chlorophenyl and pyridinylmethylthio precursors. For example, Swelam et al. () employed a one-pot reaction to synthesize analogous pyrazolo[3,4-d]pyrimidine thiols. Key steps include:

  • Reagent selection: Start with 3-chlorophenyl hydrazine and pyridin-3-ylmethyl thiol derivatives.
  • Cyclization: Use acid catalysts (e.g., HCl or acetic acid) under reflux (80–100°C) for 6–12 hours.
  • Purification: Recrystallize from ethanol or methanol to achieve >90% purity .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodology: Combine spectroscopic and chromatographic techniques:

  • NMR: Analyze ¹H and ¹³C NMR spectra to confirm substituent positions (e.g., pyridinylmethylthio at C6, chlorophenyl at N1) ( provides analogous NMR data).
  • Elemental analysis: Verify C, H, N, S, and Cl content within ±0.4% of theoretical values.
  • HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase to confirm purity >95% .

Advanced Research Questions

Q. How can conflicting biological activity data for pyrazolo[3,4-d]pyrimidine derivatives be resolved?

  • Methodology: Conduct systematic SAR (Structure-Activity Relationship) studies:

  • Substituent variation: Compare analogs with different aryl groups (e.g., 3-chlorophenyl vs. 4-chlorophenyl) and thioether linkers ().
  • Assay conditions: Standardize kinase inhibition assays (e.g., ATP concentration, pH) to minimize variability. For example, HS38 ( ) showed selective kinase inhibition under controlled conditions.
  • Statistical validation: Use ANOVA to assess significance (p < 0.05) across replicate experiments .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vitro studies?

  • Methodology:

  • pH adjustment: Test stability in buffered solutions (pH 4–9) at 37°C. Pyrazolo[3,4-d]pyrimidines are prone to hydrolysis at extremes (pH <3 or >10).
  • Lyophilization: Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage ().
  • Degradation monitoring: Use LC-MS to track hydrolytic byproducts (e.g., pyrimidin-4-ol derivatives) .

Q. How can researchers elucidate the compound’s mechanism of action against kinase targets?

  • Methodology:

  • Kinase profiling: Screen against a panel of 50+ kinases (e.g., Src, DAPK1) using fluorescence-linked chemoproteomics ( ).
  • Molecular docking: Model interactions with ATP-binding pockets (e.g., PyMOL/ AutoDock Vina). Key residues (e.g., Lys295 in DAPK1) may form hydrogen bonds with the pyridinylmethylthio group.
  • Cellular validation: Perform siRNA knockdown of putative targets to confirm on-mechanism activity .

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